![molecular formula C15H14N2O6S B14585966 Acetic acid, [[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]- CAS No. 61154-61-8](/img/structure/B14585966.png)
Acetic acid, [[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, [[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]- is an organic compound that contains a phenyl functional group, a carboxylic acid functional group, a nitro functional group, and a sulfonamide group. This compound is used in various organic synthesis processes and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]- involves multiple steps. One common method includes the nitration of phenylacetic acid to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and sulfonation processes. These processes are carried out under controlled conditions to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions is crucial in industrial settings to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, [[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as zinc and ammonium chloride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Zinc and ammonium chloride are commonly used as reducing agents.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products Formed
Reduction: The reduction of the nitro group results in the formation of an amino group.
Substitution: Electrophilic aromatic substitution can introduce various substituents onto the aromatic ring, depending on the reagents used.
Applications De Recherche Scientifique
Acetic acid, [[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of acetic acid, [[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]- involves its interaction with molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing their normal function. This inhibition can lead to various biological effects, including anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetic acid: Contains a phenyl functional group and a carboxylic acid functional group.
4-Nitrophenylacetic acid: Contains a nitro group at the para position of the phenyl ring.
2-Nitrodiphenylamine: Contains a nitro group and an amine group on a diphenyl structure.
Uniqueness
Acetic acid, [[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]- is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical and biological properties. This combination of functional groups allows the compound to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Propriétés
Numéro CAS |
61154-61-8 |
|---|---|
Formule moléculaire |
C15H14N2O6S |
Poids moléculaire |
350.3 g/mol |
Nom IUPAC |
2-[benzyl-(2-nitrophenyl)sulfamoyl]acetic acid |
InChI |
InChI=1S/C15H14N2O6S/c18-15(19)11-24(22,23)16(10-12-6-2-1-3-7-12)13-8-4-5-9-14(13)17(20)21/h1-9H,10-11H2,(H,18,19) |
Clé InChI |
JFYNRDFGYYKXOO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(C2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




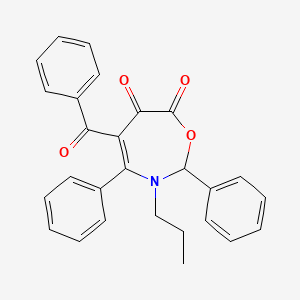



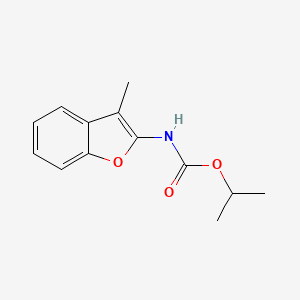
![N,N'-[(Methylazanediyl)di(propane-3,1-diyl)]didocosanamide](/img/structure/B14585917.png)
![2,6-Dimethyl-4-[(2-methylphenyl)methyl]phenol](/img/structure/B14585924.png)
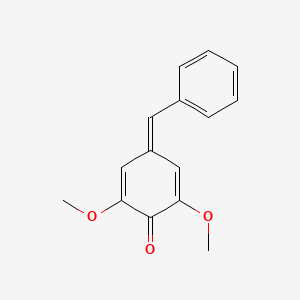
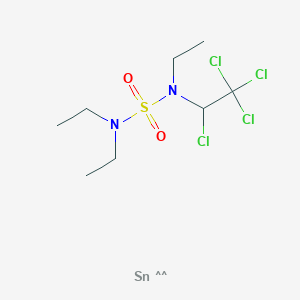
![Benzene, 1-methoxy-4-[[(4-methylphenyl)thio]diphenylmethyl]-](/img/structure/B14585940.png)
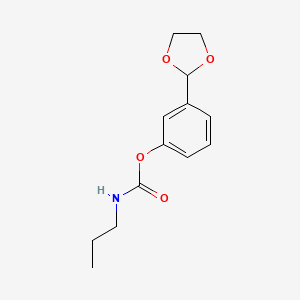
![Morpholine, 4-[6-methylene-2-(1-piperidinylmethyl)-1-cyclohexen-1-yl]-](/img/structure/B14585960.png)
